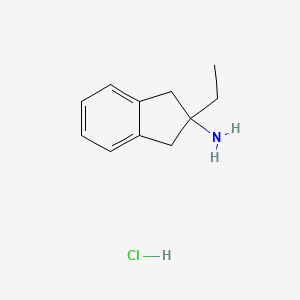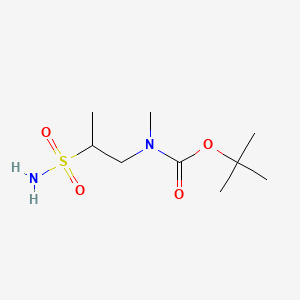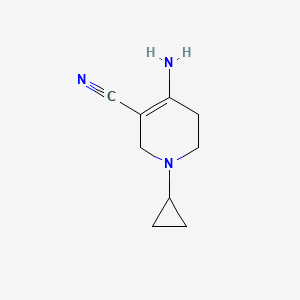![molecular formula C12H20N2O4 B13470871 2-Tert-butyl 1-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate CAS No. 2866307-08-4](/img/structure/B13470871.png)
2-Tert-butyl 1-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl 1-methyl 4-amino-2-azabicyclo[211]hexane-1,2-dicarboxylate is a compound that belongs to the class of bicyclic azabicyclohexanes These compounds are known for their unique structural features, which include a rigid bicyclic framework that imparts distinct chemical and physical properties
Vorbereitungsmethoden
The synthesis of 2-Tert-butyl 1-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate can be achieved through several synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions typically involve the use of ultraviolet light to induce the cycloaddition, followed by various derivatization steps to introduce the desired functional groups.
Industrial production methods for this compound may involve large-scale photochemical reactors to ensure consistent and high-yield production. The use of protective groups, such as tert-butyl and methyl groups, is common to enhance the stability and reactivity of the intermediates during the synthesis process .
Analyse Chemischer Reaktionen
2-Tert-butyl 1-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
For example, the compound can undergo oxidation to form corresponding oxides or reduction to yield amines. Substitution reactions can introduce different functional groups, such as halogens or alkyl groups, to the bicyclic framework. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl 1-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. Its rigid bicyclic structure makes it an ideal candidate for the development of new materials with unique properties .
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. Its structural features allow for the precise interaction with biological targets, making it a valuable scaffold for the development of new therapeutic agents .
In the industrial sector, the compound is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and composites .
Wirkmechanismus
The mechanism of action of 2-Tert-butyl 1-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise binding to enzymes and receptors, modulating their activity. This compound can act as an inhibitor or activator of various biological pathways, depending on its functional groups and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
2-Tert-butyl 1-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate can be compared with other similar compounds, such as 2-azabicyclo[2.1.1]hexane derivatives. These compounds share the bicyclic framework but differ in their substituents and functional groups . The unique tert-butyl and methyl groups in this compound impart distinct chemical properties, making it more stable and reactive under certain conditions .
Similar compounds include:
- 2-Azabicyclo[2.1.1]hexane-1-carboxylate
- 2-Azabicyclo[2.1.1]hexane-2-carboxylate
- 2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylate
These compounds are used in various applications, but the specific substituents in 2-Tert-butyl 1-methyl 4-amino-2-azabicyclo[21
Eigenschaften
CAS-Nummer |
2866307-08-4 |
|---|---|
Molekularformel |
C12H20N2O4 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
2-O-tert-butyl 1-O-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate |
InChI |
InChI=1S/C12H20N2O4/c1-10(2,3)18-9(16)14-7-11(13)5-12(14,6-11)8(15)17-4/h5-7,13H2,1-4H3 |
InChI-Schlüssel |
QVRGHDOUPZPSIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(CC1(C2)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


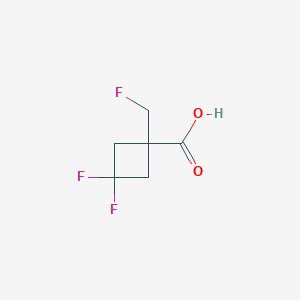
![2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile](/img/structure/B13470808.png)
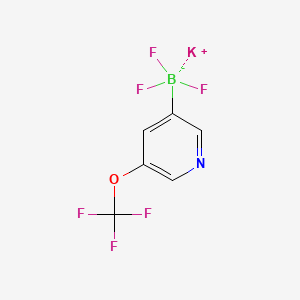
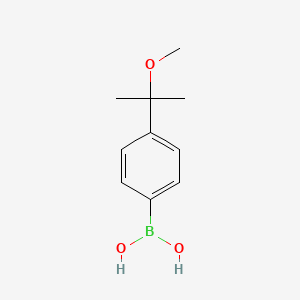
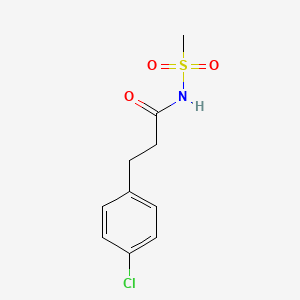
![Methyl[4-(trimethylsilyl)butyl]aminehydrochloride](/img/structure/B13470839.png)
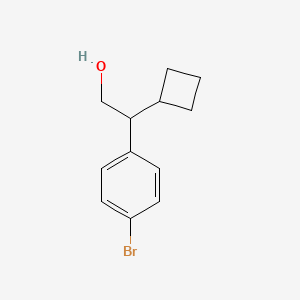
![(2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13470841.png)
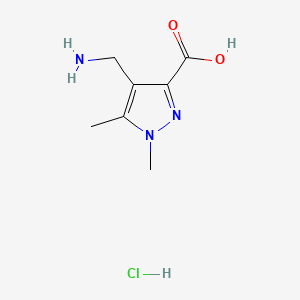
![4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B13470849.png)
![Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13470858.png)
